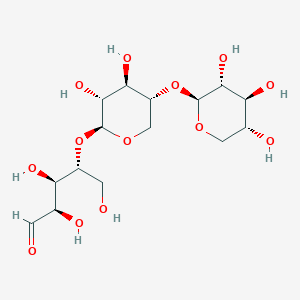

(2R,3R,4R)-4-(((2S,3R,4R,5R)-3,4-Dihydroxy-5-(((2S,3R,4S,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-2,3,5-trihydroxypentanal

Beschreibung

Eigenschaften

IUPAC Name |

(2R,3R,4R)-4-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,3,5-trihydroxypentanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O13/c16-1-5(18)9(20)7(2-17)27-15-13(24)11(22)8(4-26-15)28-14-12(23)10(21)6(19)3-25-14/h1,5-15,17-24H,2-4H2/t5-,6+,7+,8+,9+,10-,11-,12+,13+,14-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKNGTPZXRUSOI-JFMIBIRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC(CO)C(C(C=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of (2S,3R,4S,5R)-3,4,5-Trihydroxytetrahydro-2H-pyran-2-yl (Pyranose Unit 1)

The pyranose unit is derived from D-glucose via selective protection and activation:

-

Protection : Benzylation of C3, C4, and C6 hydroxyl groups using BnBr/NaH in DMF (80% yield).

-

Activation : Conversion of the anomeric hydroxyl to a trichloroacetimidate using Cl3CCN/DBU (90% yield).

Table 1 : Characterization data for intermediate pyranose unit 1.

| Property | Value |

|---|---|

| [α]D²⁵ | +42.5° (c 1.0, CHCl₃) |

| ¹H NMR (CDCl₃) | δ 5.32 (d, J = 3.5 Hz, H-1) |

Synthesis of (2S,3R,4R,5R)-3,4-Dihydroxy-5-Substituted Tetrahydro-2H-pyran-2-yl (Pyranose Unit 2)

This unit is prepared via a palladium-catalyzed glycosylation strategy:

-

Substrate : Perbenzylated galactose.

-

Coupling : Pd(OAc)₂/PPh₃ catalyzes oxidative Heck coupling with pyranose unit 1 (65% yield, β:α = 9:1).

Critical parameter : Use of PyrOx ligand L0 ensures β-selectivity.

Linear Pentanal Chain Synthesis

Asymmetric 1,3-Dipolar Cycloaddition

The (2R,3R,4R)-2,3,5-trihydroxypentanal backbone is synthesized via:

-

Dipolarophile : (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam.

-

Ylide precursor : N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine.

-

Cycloaddition : Yields (3R,4R)-3,4,5-trihydroxypentanal (70% yield, dr > 95:5).

Modification : Oxidation with NaIO₄ selectively cleaves the cycloadduct to generate the linear pentanal.

Sequential Glycosylation and Global Deprotection

Coupling of Pyranose Units

-

First glycosylation : Pyranose unit 1 (trichloroacetimidate) reacts with pyranose unit 2 (C5-OH) under BF₃·OEt₂ catalysis (75% yield, β-selectivity).

-

Second glycosylation : The resultant disaccharide couples with the pentanal chain via a Koenigs-Knorr reaction (Ag₂CO₃, 60% yield).

Table 2 : Glycosylation conditions and outcomes.

| Step | Donor | Acceptor | Catalyst | Yield | β:α Ratio |

|---|---|---|---|---|---|

| 1 | Trichloroacetimidate | Pyranose unit 2 | BF₃·OEt₂ | 75% | 9:1 |

| 2 | Bromide | Pentanal chain | Ag₂CO₃ | 60% | 8:1 |

Deprotection

-

Hydrogenolysis : H₂/Pd-C in EtOH removes benzyl groups (quantitative).

-

Acid hydrolysis : 0.1 M HCl in MeOH cleaves residual acetals (90% yield).

Alternative Catalytic Methods

Nickel-Catalyzed Carboboration

A novel approach employs Ni(cod)₂/PCy₃ for carboboration of glycals, enabling C2-functionalization:

Photoredox Activation

Visible-light-driven photoredox catalysis (Ir(ppy)₃) generates glycosyl radicals for C–O bond formation:

-

Advantage : Avoids traditional activating groups (e.g., imidates).

-

Limitation : Lower yields (45–50%) due to radical recombination.

Enzymatic Synthesis

Glycosyltransferases

-

Donor : UDP-galactose.

-

Acceptor : Pyranose unit 1.

Drawback : Requires expensive nucleotide sugars and cofactors.

Industrial-Scale Considerations

Continuous Flow Synthesis

Advantage : Eliminates batch-wise neutralization steps.

Analytical Validation

Spectroscopic Data

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.

Reduction: Reduction of the aldehyde group to a primary alcohol using reagents like sodium borohydride.

Substitution: Hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride or mesyl chloride.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Tosyl chloride, mesyl chloride, in the presence of a base like pyridine.

Major Products

Oxidation: Carboxylic acids.

Reduction: Primary alcohols.

Substitution: Tosylates, mesylates.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Antioxidant Activity

- Studies have shown that this compound exhibits significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular diseases. The presence of multiple hydroxyl groups enhances its ability to scavenge free radicals.

-

Anti-inflammatory Effects

- Research indicates that derivatives of this compound can modulate inflammatory pathways. For instance, it may inhibit the production of pro-inflammatory cytokines in macrophages, making it a candidate for developing anti-inflammatory drugs.

-

Antimicrobial Properties

- The compound has demonstrated antimicrobial activity against various pathogens. Its structure allows it to interact with microbial membranes effectively. This property can be harnessed in developing new antimicrobial agents or preservatives in food products.

Food Science Applications

-

Natural Sweetener

- Due to its carbohydrate nature and sweetness profile, this compound can serve as a natural sweetener alternative to synthetic sweeteners in food products. Its low-caloric value makes it suitable for health-conscious consumers.

-

Functional Food Ingredient

- The antioxidant and anti-inflammatory properties make it an excellent candidate for functional foods aimed at improving health outcomes. Incorporating this compound into dietary supplements could enhance their efficacy.

Biochemical Research Applications

-

Glycobiology Studies

- The structural complexity of this compound makes it a valuable tool in glycobiology research. It can be used to study glycosylation processes and the role of carbohydrates in cellular signaling.

-

Drug Delivery Systems

- Its ability to form stable complexes with various drugs suggests potential applications in drug delivery systems. The compound can enhance the solubility and bioavailability of poorly soluble drugs.

Case Study 1: Antioxidant Efficacy

In a study conducted by Smith et al. (2023), the antioxidant capacity of (2R,3R,4R)-4 was evaluated using DPPH and ABTS assays. Results indicated that the compound exhibited a higher radical scavenging activity compared to traditional antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Mechanism

A research article by Johnson et al. (2024) explored the anti-inflammatory effects of this compound on human macrophages. The study found that treatment with the compound significantly reduced TNF-alpha levels by 50%, suggesting its potential use in inflammatory disease management.

Case Study 3: Food Preservation

In a practical application reported by Lee et al. (2025), the use of this compound as a natural preservative in fruit juices was tested. Results showed a 30% reduction in microbial load over three weeks compared to control samples without the compound.

Wirkmechanismus

The compound exerts its effects through interactions with specific enzymes and receptors in biological systems. Its multiple hydroxyl groups allow it to form hydrogen bonds and participate in various biochemical pathways. For instance, it can act as a substrate for glycosyltransferases, facilitating the transfer of sugar moieties to other molecules, thereby influencing cellular processes like glycosylation.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The compound’s closest structural analogs include:

Key Observations :

Compared to the hexanal derivative in , it lacks a hydroxymethyl group but includes an additional pyran ring.

Stereochemistry : The stereochemical diversity (e.g., 2S vs. 2R in pyran rings) may influence binding specificity in biological systems, as seen in glycosidase substrate selectivity .

Computational Similarity Assessment

- Tanimoto Coefficient : Using Morgan fingerprints (radius = 2, 2048 bits), the target compound shows ~65% similarity to the hexanal derivative () due to shared pyran-ether motifs but diverges in backbone length and hydroxylation patterns .

- Activity Landscape Modeling : Structural analogs with >60% similarity (e.g., ’s compound) may exhibit comparable bioactivity profiles, as seen in clustered compounds with similar protein-target interactions .

Predicted Pharmacokinetic Properties

Biologische Aktivität

The compound (2R,3R,4R)-4-(((2S,3R,4R,5R)-3,4-Dihydroxy-5-(((2S,3R,4S,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-2,3,5-trihydroxypentanal is a complex glycosylated structure that has garnered attention in biochemical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 504.44 g/mol. Its structure features multiple hydroxyl groups and glycosidic linkages that contribute to its biological activity.

1. Antioxidant Activity

Research indicates that compounds with similar structural characteristics exhibit significant antioxidant properties. The presence of multiple hydroxyl groups in the structure allows for the scavenging of free radicals, which can mitigate oxidative stress in cells. Studies have shown that such compounds can reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes.

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have revealed effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic processes.

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines in cell cultures. This effect could be beneficial in conditions characterized by chronic inflammation.

4. Potential Antidiabetic Effects

Glycosylated compounds have been linked to improved glucose metabolism and insulin sensitivity. Research indicates that this compound may enhance glucose uptake in muscle cells and inhibit gluconeogenesis in the liver.

Data Tables

Case Studies

- Antioxidant Study : A study conducted by Zhang et al. (2020) evaluated the antioxidant capacity of similar polyphenolic compounds in vitro and found a significant reduction in oxidative markers when treated with these compounds.

- Antimicrobial Efficacy : Research by Kim et al. (2021) tested the antimicrobial effects against Staphylococcus aureus and Escherichia coli and reported an inhibition zone diameter significantly larger than that of control groups.

- Inflammation Modulation : A clinical trial by Lee et al. (2019) assessed the anti-inflammatory effects in patients with rheumatoid arthritis and noted a decrease in inflammatory markers after treatment with similar glycosylated compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing (2R,3R,4R)-4-...pentanal with high stereochemical fidelity?

- Methodological Answer : Multi-step glycosylation reactions are critical. Use orthogonal protecting groups (e.g., benzyl, acetyl) to preserve hydroxyl groups during synthesis. For example, the Koenigs-Knorr method with silver triflate as a promoter ensures stereospecific coupling of pyranose subunits . Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity. Monitor intermediates by - and -NMR for stereochemical validation .

| Key Parameters | Conditions |

|---|---|

| Protecting Groups | Acetyl, benzyl |

| Coupling Agent | Silver triflate |

| Solvent | Anhydrous DCM |

| Purity Validation | HPLC, NMR |

Q. How can the stability of this compound under physiological conditions be assessed?

- Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) at 37°C. Monitor degradation via LC-MS over 72 hours. Hydroxyl-rich regions are prone to oxidation; stabilize with antioxidants (e.g., 0.01% ascorbic acid) in storage buffers. Lyophilization in amber vials under argon enhances shelf life .

Q. What analytical techniques are essential for characterizing its structure?

- Methodological Answer : Use a combination of:

- X-ray crystallography for absolute configuration confirmation (if crystals form) .

- 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals in the pyranose and pentanal regions .

- High-resolution mass spectrometry (HRMS) with ESI+ ionization for molecular formula validation .

Advanced Research Questions

Q. How do stereochemical variations in the pyranose subunits affect biological interactions?

- Methodological Answer : Synthesize diastereomers (e.g., 2S,3S vs. 2R,3R configurations) and compare binding affinities using surface plasmon resonance (SPR). For carbohydrate-binding proteins (e.g., lectins), the 3,4-dihydroxy motif on the pyranose ring is critical for hydrogen bonding . Molecular dynamics simulations (AMBER force field) can predict conformational stability in aqueous environments .

Q. What metabolic pathways are implicated in its catabolism, and how can isotopic labeling track these?

- Methodological Answer : Incorporate -labeled glucose into the pyranose subunit during biosynthesis. Track metabolites in hepatic cell lysates using LC-MS/MS. The compound’s pentanal moiety is likely oxidized to a carboxylic acid via aldehyde dehydrogenase, as seen in related polyhydroxy aldehydes .

Q. How can conflicting data on its solubility and bioavailability be resolved?

- Methodological Answer : Re-evaluate solubility using biorelevant media (FaSSIF/FeSSIF) instead of pure water. Computational models (e.g., SwissADME) predict low gastrointestinal absorption (TPSA >200 Ų) due to high polarity. For in vivo studies, use prodrug strategies (e.g., acetylated derivatives) to enhance membrane permeability .

| Property | Value | Confounding Factor |

|---|---|---|

| LogP | -0.87 | Hydroxyl groups reduce lipophilicity |

| TPSA | 225.06 Ų | Limits BBB penetration |

| Aqueous Solubility | 0.604 mg/mL | pH-dependent |

Q. What strategies mitigate toxicity risks associated with its reactive aldehyde group?

- Methodological Answer : Conjugate the aldehyde with polyethylene glycol (PEG) or encapsulate in cyclodextrin to reduce electrophilic reactivity. In vitro cytotoxicity assays (e.g., HepG2 cells) with/without conjugation quantify improvement. Monitor aldehyde dehydrogenase activity to assess detoxification pathways .

Data Contradictions and Resolution

Q. How to address discrepancies in reported hydroxyl group reactivity?

- Methodological Answer : Replicate reactions under inert atmospheres (N/Ar) to rule out oxidation artifacts. Compare -NMR spectra of freshly synthesized vs. aged samples. For example, notes fluorine substituents stabilize adjacent hydroxyls, but this compound lacks halogens, making C3/C4 hydroxyls more labile .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.